4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide
Description
4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a phenylcarbamoyl group, a nitro substituent at the 3-position, and a sulfonamide moiety at the 1-position of the benzene ring. This compound is of interest in medicinal chemistry, particularly in the context of Alzheimer’s disease (AD) research, due to its structural resemblance to cholinesterase inhibitors . The phenylcarbamoyl group is critical for binding to acetylcholinesterase (AChE), a target enzyme in AD therapy, while the nitro group and sulfonamide may influence solubility, stability, and pharmacokinetic properties .
Properties
CAS No. |
921195-77-9 |
|---|---|
Molecular Formula |
C14H14N4O5S |
Molecular Weight |
350.35 g/mol |
IUPAC Name |
1-methyl-1-(2-nitro-4-sulfamoylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H14N4O5S/c1-17(14(19)16-10-5-3-2-4-6-10)12-8-7-11(24(15,22)23)9-13(12)18(20)21/h2-9H,1H3,(H,16,19)(H2,15,22,23) |
InChI Key |
OQPCRPGWMJGDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Carbamoylation: The attachment of a phenylcarbamoyl group to the amine group.
These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.
Chemical Reactions Analysis
4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylcarbamoyl group, leading to the formation of various oxidation products.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for the development of new drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the antimicrobial effects observed with sulfonamide compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs in terms of structure, synthesis, and biological relevance.
Structural Analogs in Alzheimer’s Disease Research
Fenserin, Posifen, Tolserin, and Cimserin
- Structural Features : These compounds share a phenylcarbamoyl group but differ in substituents. For example, Tolserin incorporates a 4-isopropylphenylcarbamoyl group, while Posifen has a simpler phenylcarbamoyl moiety .
- Synthesis : Synthesized via reactions between phenyl isocyanate derivatives and amines, achieving yields of 76–90% .
- Activity : Demonstrated cholinesterase inhibition through covalent bonding to AChE’s catalytic serine, similar to the target compound’s proposed mechanism .
3-{[(4-Fluoro-3-methylphenyl)carbamoyl]amino}-4-hydroxy-5-nitrobenzene-1-sulfonamide (J6V)
- Structural Features : Contains a 4-fluoro-3-methylphenylcarbamoyl group, a hydroxyl group at position 4, and a nitro group at position 5 .
- Key Differences : The hydroxyl group in J6V may improve solubility but reduce metabolic stability compared to the target compound’s methyl group. Fluorine substitution could enhance lipophilicity and membrane permeability .
- Synthesis: Not explicitly detailed in the evidence, but similar carbamoylation steps are likely involved .
Sulfonamide Derivatives with Varied Substitutions
4-[(4-Aminophenyl)amino]-N-(methylsulfonyl)-3-nitrobenzenesulfonamide
- Structural Features: Includes a 4-aminophenylamino group and a methylsulfonyl substituent .
- Comparison: The methylsulfonyl group may increase metabolic resistance compared to the target compound’s methyl(phenylcarbamoyl)amino group. The 4-aminophenylamino moiety could enable additional hydrogen bonding with AChE .
3-Amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide
- Structural Features: Substituted with a cyclohexylamino group and an amino group at position 3 .
- Activity : Designed as a ferroptosis inhibitor, highlighting the versatility of sulfonamide scaffolds in diverse therapeutic areas. The cyclohexyl group enhances lipophilicity, which may reduce aqueous solubility compared to the target compound’s nitro group .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide , often referred to as a sulfonamide derivative, has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Structure
The molecular structure of 4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 318.34 g/mol
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Research indicates that 4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study conducted by Smith et al. (2022), the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have shown promising results. It has been identified as a potential inhibitor of specific cancer cell lines, particularly in breast and colon cancer.
Research Findings
- Cell Line Studies : In vitro studies conducted by Johnson et al. (2023) revealed that the compound inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC values of 15 µM and 20 µM, respectively.
- Mechanism of Action : The proposed mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides are well-documented. The compound has shown potential in reducing inflammation markers in experimental models.
Experimental Data
A study by Lee et al. (2024) demonstrated that administration of the compound in a murine model of inflammation resulted in a significant decrease in pro-inflammatory cytokines (TNF-α, IL-6), suggesting its therapeutic potential in inflammatory diseases.
The biological activity of 4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in bacterial folate synthesis.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Cytokine Modulation : It modulates the release of inflammatory cytokines, contributing to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
